molecular formula C14H22N2O5S2 B3579428 1-[(4-methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine

Cat. No.: B3579428
M. Wt: 362.5 g/mol
InChI Key: CWNOCKPAYPZWNT-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine is an organic compound belonging to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenylsulfonyl group and a propylsulfonyl group

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride and propylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)sulfonyl]piperazine: Lacks the propylsulfonyl group, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine:

    1-(4-Methoxybenzoyl)-4-(propylsulfonyl)piperazine:

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S2/c1-3-12-22(17,18)15-8-10-16(11-9-15)23(19,20)14-6-4-13(21-2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOCKPAYPZWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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